(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Overview
Description
This compound is a derivative of benzo[d]thiazole . It’s part of a class of compounds that have been studied for their potential antimycobacterial properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were synthesized in combination with piperazine and various 1,2,3 triazoles .Scientific Research Applications
Psychotropic and Anti-inflammatory Activity
A series of derivatives, including compounds related to (Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, have been synthesized and evaluated for psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have demonstrated significant sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some also show antimicrobial action, with a notable correlation between their structural characteristics, physicochemical parameters, and biological results (Zablotskaya et al., 2013).
Synthesis Methodologies
The synthesis of benzo[d]thiazole derivatives, including the target compound, has been achieved through various methodologies. For instance, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization method has been used for synthesizing fused benzoimidazothiazole derivatives (Mishra et al., 2014). This represents an innovative approach in the field of organic synthesis, contributing to the development of new compounds with potential biological activities.
Antimicrobial and Antituberculosis Activity
Benzothiazole derivatives, including those structurally related to the compound , have been synthesized and evaluated for antimicrobial and antituberculosis activities. Compounds have been tested against selected bacteria and fungi, including Mycobacterium tuberculosis, demonstrating significant potential as antimicrobial agents (Sharma et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their effect as corrosion inhibitors for carbon steel in acidic environments. These compounds have shown significant inhibition efficiencies, providing extra stability against steel corrosion (Hu et al., 2016).
Anticancer Activity
Various benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. Some derivatives exhibit selective cytotoxicity against tumorigenic cell lines, with significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Future Directions
Mechanism of Action
Mode of Action
Compounds with similar structures have been observed to exhibit excited-state hydrogen bonds and proton transfers affected by solvent polarity
Action Environment
It has been observed that solvent effects can influence the excited-state hydrogen bonds and proton transfers of similar compounds
Properties
IUPAC Name |
N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-9-16-11-5-3-4-6-12(11)18-14(16)15-13(17)10-7-8-10/h1,3-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBBCRMRMKHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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